molecular formula C20H22ClN5O3 B12175381 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

Cat. No.: B12175381
M. Wt: 415.9 g/mol
InChI Key: VOKZSGSCFZEFCP-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic compound that features a combination of a piperidine ring, a chlorophenyl group, and a triazolopyridazine moiety

Preparation Methods

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring and the triazolopyridazine moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This can lead to a range of biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives and piperidine-based molecules. Compared to these, 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C20H22ClN5O3

Molecular Weight

415.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C20H22ClN5O3/c1-29-18-8-6-16-22-23-17(26(16)24-18)7-9-19(27)25-12-10-20(28,11-13-25)14-2-4-15(21)5-3-14/h2-6,8,28H,7,9-13H2,1H3

InChI Key

VOKZSGSCFZEFCP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C=C1

Origin of Product

United States

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